N-(4-chlorobenzyl)-4-nitrobenzamide N-(4-chlorobenzyl)-4-nitrobenzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC11015321
InChI: InChI=1S/C14H11ClN2O3/c15-12-5-1-10(2-6-12)9-16-14(18)11-3-7-13(8-4-11)17(19)20/h1-8H,9H2,(H,16,18)
SMILES: C1=CC(=CC=C1CNC(=O)C2=CC=C(C=C2)[N+](=O)[O-])Cl
Molecular Formula: C14H11ClN2O3
Molecular Weight: 290.70 g/mol

N-(4-chlorobenzyl)-4-nitrobenzamide

CAS No.:

VCID: VC11015321

Molecular Formula: C14H11ClN2O3

Molecular Weight: 290.70 g/mol

* For research use only. Not for human or veterinary use.

N-(4-chlorobenzyl)-4-nitrobenzamide -

Description

N-(4-Chlorobenzyl)-4-nitrobenzamide is a chemical compound with the molecular formula C14H11ClN2O3. It belongs to the benzamide class of compounds, which are known for their diverse biological activities, including antidiabetic, antibacterial, and antifungal properties. This compound is of interest due to its potential applications in pharmaceutical and chemical industries.

Spectroscopic Analysis

While specific spectroscopic data for N-(4-Chlorobenzyl)-4-nitrobenzamide are not detailed in the available literature, benzamide derivatives typically exhibit characteristic infrared (IR) and nuclear magnetic resonance (NMR) spectra. The IR spectrum would likely show absorption bands for the amide carbonyl group around 1650-1700 cm^-1 and for the nitro group around 1350-1400 cm^-1. The 1H NMR spectrum would display signals for the aromatic protons and the methylene protons of the benzyl group.

Synthesis

The synthesis of N-(4-Chlorobenzyl)-4-nitrobenzamide can be inferred from general methods used for similar benzamide derivatives. Typically, it involves the reaction of 4-nitrobenzoyl chloride with 4-chlorobenzylamine in the presence of a base like triethylamine. The reaction mixture is then washed with acid and base solutions to remove impurities, and the product is purified using chromatography.

Biological Activities

While specific biological activity data for N-(4-Chlorobenzyl)-4-nitrobenzamide are not available, benzamide derivatives have been studied for their antidiabetic, antibacterial, and antifungal properties. The presence of the nitro group and the chlorobenzyl substituent could potentially influence its biological activity.

Table: Comparison of N-(4-Chlorobenzyl)-4-nitrobenzamide with Similar Compounds

CompoundMolecular FormulaMolecular WeightBiological Activity
N-(4-Chlorobenzyl)-4-nitrobenzamideC14H11ClN2O3304.71 g/molPotential antidiabetic or antibacterial activity
N-(4-Chlorophenyl)-4-nitrobenzamideC13H9ClN2O3276.67 g/molAntidiabetic potential reported for similar derivatives
N-(3-Chlorophenethyl)-4-nitrobenzamide--Fragmentation pathways studied under mass spectrometry

Discussion

The biological activity of N-(4-Chlorobenzyl)-4-nitrobenzamide is speculative based on the activities of similar compounds. Further research is needed to determine its specific applications.

Product Name N-(4-chlorobenzyl)-4-nitrobenzamide
Molecular Formula C14H11ClN2O3
Molecular Weight 290.70 g/mol
IUPAC Name N-[(4-chlorophenyl)methyl]-4-nitrobenzamide
Standard InChI InChI=1S/C14H11ClN2O3/c15-12-5-1-10(2-6-12)9-16-14(18)11-3-7-13(8-4-11)17(19)20/h1-8H,9H2,(H,16,18)
Standard InChIKey DBGGDPXHDVDKQC-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1CNC(=O)C2=CC=C(C=C2)[N+](=O)[O-])Cl
Canonical SMILES C1=CC(=CC=C1CNC(=O)C2=CC=C(C=C2)[N+](=O)[O-])Cl
PubChem Compound 796518
Last Modified Apr 15 2024

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